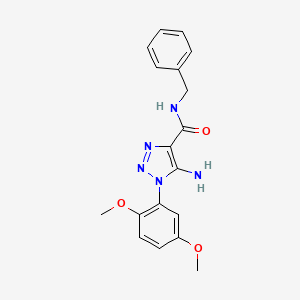

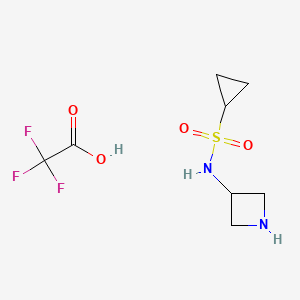

![molecular formula C12H24N2O2 B2962683 tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate CAS No. 1932582-19-8](/img/structure/B2962683.png)

tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate , also known by its chemical formula C5H11NO2 , is a compound with intriguing properties. Its systematic IUPAC name reflects its structure: it is the tert-butyl ester of carbamic acid, where the carbamate group is attached to a piperidine ring. The compound’s molecular weight is approximately 117.15 g/mol .

Molecular Structure Analysis

The molecular structure of tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate reveals a piperidine ring with a tert-butyl group and a carbamate moiety attached. The three-dimensional arrangement of atoms influences its biological activity and interactions with other molecules. Computational studies and spectroscopic techniques provide insights into its conformation and stereochemistry .

Chemical Reactions Analysis

The compound can participate in several chemical reactions, including hydrolysis, esterification, and nucleophilic substitutions. Researchers have investigated its reactivity under various conditions, shedding light on its behavior in different environments. Notably, the carbamate group can undergo cleavage, leading to the release of tert-butylamine and the corresponding acid .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis of N-Boc-protected Anilines

tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is important in the production of various pharmaceuticals and bioactive compounds.

Synthesis of Tetrasubstituted Pyrroles

It has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are important structures in many natural products and pharmaceuticals.

Mecanismo De Acción

Tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate may exhibit biological activity due to its structural resemblance to other bioactive molecules. Its mechanism of action could involve interactions with receptors, enzymes, or cellular components. Further studies are needed to elucidate its specific targets and pathways .

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-12(4,5)8-13-7-9/h9,13H,6-8H2,1-5H3,(H,14,15)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTRKKUYVZIMQK-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CNC1)NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H](CNC1)NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2962601.png)

![8-bromo-1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2962605.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2962609.png)

![1-[5-Bromo-2-(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B2962616.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2962617.png)

![4-[(Tert-butoxy)methyl]aniline](/img/structure/B2962619.png)